(1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
The compound (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic molecule characterized by the presence of multiple functional groups, including oxazole rings, dichlorophenyl groups, and carbonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl groups: This step involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Carbonylation and amination:
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The dichlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where its functional groups play a key role.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or bioactivity.
Properties
IUPAC Name |
[1-[4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20Cl4N4O5/c1-14(36-43-30(40)24-16(3)42-38-28(24)26-21(33)8-5-9-22(26)34)17-10-12-18(13-11-17)35-29(39)23-15(2)41-37-27(23)25-19(31)6-4-7-20(25)32/h4-13H,1-3H3,(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTYTLRMKBCQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=NOC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20Cl4N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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